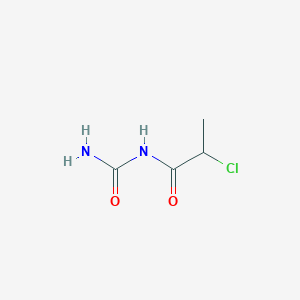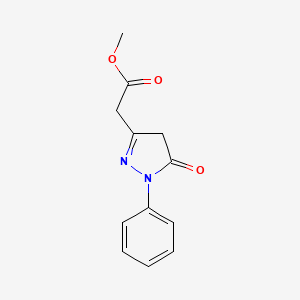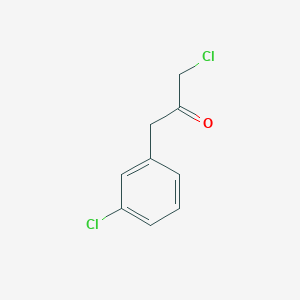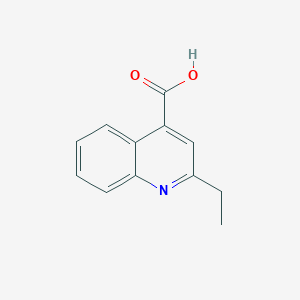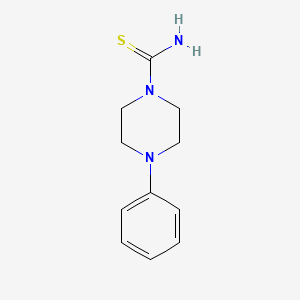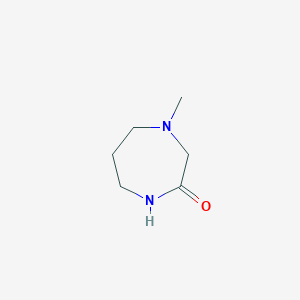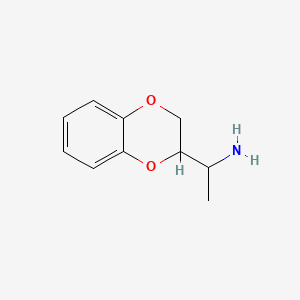
2-(1-Aminoethyl)-1,4-benzodioxane
Vue d'ensemble
Description
2-(1-Aminoethyl)-1,4-benzodioxane, also known as MDA or Tenamfetamine, is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance with stimulant effects, and it has been used recreationally for its euphoric and empathogenic properties. However, in recent years, scientists have been exploring the potential scientific research applications of MDA, particularly in the fields of neuroscience and pharmacology.
Applications De Recherche Scientifique
Alpha-Adrenergic Antagonist Potential
One significant application of 2-(1-Aminoethyl)-1,4-benzodioxane derivatives is in the realm of alpha-adrenergic antagonism. Enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, a derivative of 2-(1-Aminoethyl)-1,4-benzodioxane, have been prepared and shown to exhibit potent competitive alpha-adrenergic antagonist properties. Specifically, one enantiomer was found to be significantly more potent in antagonizing the alpha-adrenergic response in rabbit aortic strips than its counterpart, indicating potential medicinal applications in this area (Nelson, Powell, & Dyer, 1979).
Synthesis of Enantiomers and Functional Derivatives
The synthesis and characterization of enantiomers and functional derivatives of 2-aminomethyl-1,4-benzodioxane, another derivative, have been a focus in research. These compounds serve as key synthons for further chemical modifications and have been prepared with high yields and without racemization, which is crucial for maintaining their enantiomeric purity (Bolchi et al., 2014).
Crystallization and Resolution Methods
The resolution of 2-substituted 1,4-benzodioxanes, like 2-(1-Aminoethyl)-1,4-benzodioxane, by preferential crystallization is another key area of research. These methods are important for obtaining enantiomerically pure compounds, which can be used in the synthesis of a variety of pharmaceutically relevant molecules (Bolchi et al., 2007).
Medicinal Chemistry Applications
In medicinal chemistry, 1,4-benzodioxane, the core structure in 2-(1-Aminoethyl)-1,4-benzodioxane, is a versatile scaffold used to design molecules with diverse bioactivities. This includes agonists and antagonists at various receptor subtypes, as well as antitumor and antibacterial agents. The versatility of this structure in drug discovery underscores its importance in scientific research (Bolchi et al., 2020).
Antiviral and Cytotoxic Activities
Research into 1,4-benzodioxane lignans, related to 2-(1-Aminoethyl)-1,4-benzodioxane, has highlighted their potential antiviral and cytotoxic activities. This includes the study of eusiderins and nitidanin, compounds containing the 1,4-benzodioxane motif, which have shown significant antiviral activity against specific cancer cell lines (Pilkington et al., 2018).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANTWDPFFAREMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947630 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminoethyl)-1,4-benzodioxane | |
CAS RN |
2469-18-3 | |
| Record name | 1,4-Benzodioxan, 2-(1-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

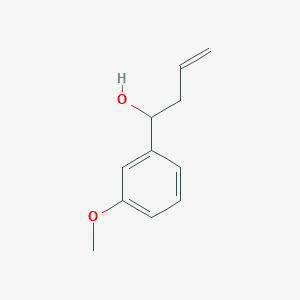
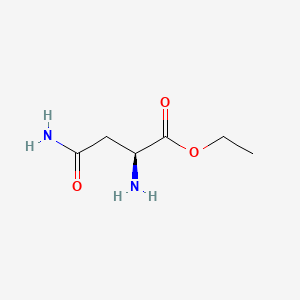

![Dinaphtho[2,3-b;2',3-d]thiophene](/img/structure/B3050191.png)

